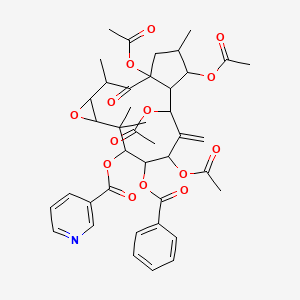
Kansuinine E
Overview
Description
Kansuinine E is a natural compound that can be isolated from the roots of Euphorbia kansui . It belongs to the chemical family of diterpenoids . The IUPAC name of this compound is (1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo [11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C41H47NO14 . Its molecular weight is 777.81 . The structure of this compound is consistent with its H-NMR .Physical and Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The product can be stored for up to 24 months (2-8°C) if the vial is kept tightly sealed .Scientific Research Applications
Chemical Characterization and Separation
Kansuinine E, along with other diterpene derivatives, has been identified in the inflammatory fraction of Euphorbia kansui roots. A study established a method for the separation and characterization of these compounds, which are important for understanding the traditional use of kansui in herbal remedies and ensuring the safety of herbal medicine preparations containing these diterpenoids (Zhang et al., 2009).
Cytotoxicity and Cell Proliferation Inhibition
Research has demonstrated the cytotoxic effects of various terpenoids, including this compound, from Euphorbia kansui against human normal cell lines L-O2 and GES-1. These findings are crucial in understanding the mechanism of kansui's toxicity and guiding safer clinical applications of this herb (Zhang et al., 2012).
Inhibition of IL-6-Induced Stat3 Activation
This compound, along with kansuinine A and B, inhibits IL-6-induced Stat3 activation, suggesting a potential for these compounds in blocking IL-6-induced effects, which could have implications in treatments for various health conditions (Chang et al., 2010).
Anti-Cancer Potential
This compound and other terpenoids isolated from Euphorbia kansui have been studied for their anti-proliferation activity in human cancer cells. These studies provide insights into their potential as anticancer agents and the structure-activity relationship of these compounds (Hou et al., 2017).
Potential in COVID-19 Treatment
This compound has been identified as a promising compound for the treatment of COVID-19 due to its ability to bind with key proteins involved in the virus's lifecycle. This highlights its potential role in developing new treatments for the disease (Khan & Roomi, 2020).
Pharmacokinetic Studies
Studies have been conducted to determine this compound in biological systems, like in rat plasma, which is critical for understanding its pharmacokinetics and guiding its clinical use (Jiang et al., 2021).
Modulation of Gut Microbiota
Research on this compound has explored its effects on modulating gut microbiota, which is relevant to its traditional use in treating conditions like malignant ascites. Understanding its impact on gut microbiota offers insights into its mechanism of action and potential clinical applications (Zhang et al., 2019).
Mechanism of Action
Target of Action
Kansuinine E, a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui , primarily targets nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
this compound acts as a nitric oxide inhibitor . By inhibiting nitric oxide, this compound can potentially modulate the physiological processes that nitric oxide is involved in .
Result of Action
Given its role as a nitric oxide inhibitor , it can be inferred that this compound may influence processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
Biochemical Analysis
Biochemical Properties
Kansuinine E plays a significant role in biochemical reactions as a nitric oxide inhibitor . It interacts with various enzymes and proteins, affecting their function and altering biochemical pathways. The nature of these interactions is primarily inhibitory, as indicated by its role as a nitric oxide inhibitor .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by interacting with various cellular processes. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . Its primary mechanism of action is as a nitric oxide inhibitor, which has broad implications for cellular function .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
(1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUUGNKCOAKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1513924.png)
![1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1513927.png)





![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)





